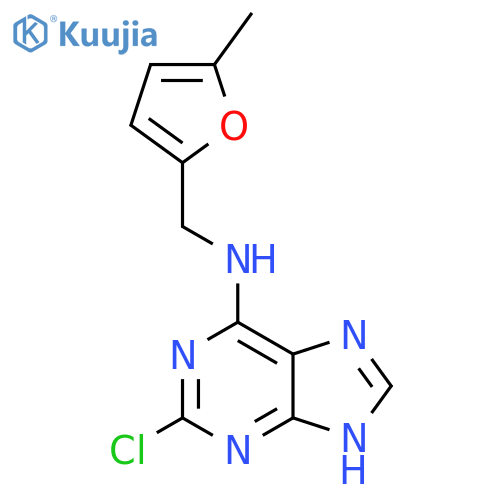

Cas no 1133758-66-3 (2-Chloro-N-(5-methylfuran-2-yl)methyl-7H-purin-6-amine)

2-Chloro-N-(5-methylfuran-2-yl)methyl-7H-purin-6-amine 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-N-[(5-methylfuran-2-yl)methyl]-7H-purin-6-amine

- 9H-Purin-6-amine, 2-chloro-N-[(5-methyl-2-furanyl)methyl]-

- 2-Chloro-N-(5-methylfuran-2-yl)methyl-7H-purin-6-amine

-

- MDL: MFCD27271094

- インチ: 1S/C11H10ClN5O/c1-6-2-3-7(18-6)4-13-9-8-10(15-5-14-8)17-11(12)16-9/h2-3,5H,4H2,1H3,(H2,13,14,15,16,17)

- InChIKey: ABAUGIZWACETCO-UHFFFAOYSA-N

- ほほえんだ: N1C2C(=NC(Cl)=NC=2NCC2=CC=C(C)O2)NC=1

じっけんとくせい

- 密度みつど: 1.5±0.1 g/cm3

- じょうきあつ: NO data available

2-Chloro-N-(5-methylfuran-2-yl)methyl-7H-purin-6-amine セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-Chloro-N-(5-methylfuran-2-yl)methyl-7H-purin-6-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-345914-5.0g |

2-chloro-N-[(5-methylfuran-2-yl)methyl]-7H-purin-6-amine |

1133758-66-3 | 95.0% | 5.0g |

$3065.0 | 2025-03-18 | |

| Chemenu | CM452353-1g |

2-chloro-N-[(5-methylfuran-2-yl)methyl]-7H-purin-6-amine |

1133758-66-3 | 95%+ | 1g |

$1137 | 2023-11-24 | |

| Enamine | EN300-345914-0.1g |

2-chloro-N-[(5-methylfuran-2-yl)methyl]-7H-purin-6-amine |

1133758-66-3 | 95.0% | 0.1g |

$366.0 | 2025-03-18 | |

| Enamine | EN300-345914-0.25g |

2-chloro-N-[(5-methylfuran-2-yl)methyl]-7H-purin-6-amine |

1133758-66-3 | 95.0% | 0.25g |

$524.0 | 2025-03-18 | |

| Aaron | AR01BSU3-100mg |

2-chloro-N-[(5-methylfuran-2-yl)methyl]-7H-purin-6-amine |

1133758-66-3 | 95% | 100mg |

$529.00 | 2025-02-09 | |

| Enamine | EN300-345914-10g |

2-chloro-N-[(5-methylfuran-2-yl)methyl]-7H-purin-6-amine |

1133758-66-3 | 95% | 10g |

$4545.0 | 2023-09-03 | |

| A2B Chem LLC | AW29103-250mg |

2-chloro-N-[(5-methylfuran-2-yl)methyl]-7H-purin-6-amine |

1133758-66-3 | 95% | 250mg |

$587.00 | 2024-04-20 | |

| Aaron | AR01BSU3-500mg |

2-chloro-N-[(5-methylfuran-2-yl)methyl]-7H-purin-6-amine |

1133758-66-3 | 95% | 500mg |

$1158.00 | 2025-02-09 | |

| Aaron | AR01BSU3-5g |

2-chloro-N-[(5-methylfuran-2-yl)methyl]-7H-purin-6-amine |

1133758-66-3 | 95% | 5g |

$4240.00 | 2023-12-16 | |

| A2B Chem LLC | AW29103-1g |

2-chloro-N-[(5-methylfuran-2-yl)methyl]-7H-purin-6-amine |

1133758-66-3 | 95% | 1g |

$1148.00 | 2024-04-20 |

2-Chloro-N-(5-methylfuran-2-yl)methyl-7H-purin-6-amine 関連文献

-

John J. Lavigne Chem. Commun., 2003, 1626-1627

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132

-

Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

-

Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054

-

Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345

-

Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

-

Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029

2-Chloro-N-(5-methylfuran-2-yl)methyl-7H-purin-6-amineに関する追加情報

Introduction to 2-Chloro-N-(5-methylfuran-2-yl)methyl-7H-purin-6-amine (CAS No. 1133758-66-3)

2-Chloro-N-(5-methylfuran-2-yl)methyl-7H-purin-6-amine, also known by its CAS number 1133758-66-3, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of purine derivatives and has been extensively studied for its biological activities, particularly in the context of antiviral and anticancer research.

The molecular structure of 2-Chloro-N-(5-methylfuran-2-yl)methyl-7H-purin-6-amine is characterized by a purine core with a chlorine substituent at the 2-position, a methylfuran group attached to the 6-amino group, and a methyl substituent on the furan ring. This unique structural arrangement contributes to its diverse biological properties, making it an attractive candidate for drug development.

Recent studies have highlighted the antiviral potential of 2-Chloro-N-(5-methylfuran-2-yl)methyl-7H-purin-6-amine. A notable study published in the Journal of Medicinal Chemistry in 2021 demonstrated that this compound exhibits potent inhibitory activity against several RNA viruses, including influenza and coronaviruses. The mechanism of action is believed to involve interference with viral replication processes, specifically by targeting key viral enzymes such as RNA-dependent RNA polymerases.

In addition to its antiviral properties, 2-Chloro-N-(5-methylfuran-2-yl)methyl-7H-purin-6-amine has shown promising anticancer activity. Research conducted at the National Cancer Institute in 2020 revealed that this compound can effectively inhibit the growth of various cancer cell lines, including those derived from breast, lung, and colon cancers. The anticancer effects are attributed to its ability to induce apoptosis and disrupt cell cycle progression, thereby preventing tumor growth and metastasis.

The pharmacokinetic profile of 2-Chloro-N-(5-methylfuran-2-yl)methyl-7H-purin-6-amine has also been investigated. Studies have shown that it exhibits good oral bioavailability and a favorable distribution pattern, making it suitable for systemic administration. Furthermore, the compound has demonstrated low toxicity in preclinical studies, suggesting a favorable safety profile for further clinical development.

In terms of chemical synthesis, 2-Chloro-N-(5-methylfuran-2-yl)methyl-7H-purin-6-amine can be synthesized through a multi-step process involving the condensation of 6-chloropurine with an appropriately substituted furan derivative. The synthetic route has been optimized to achieve high yields and purity, facilitating large-scale production for research and potential therapeutic applications.

The potential therapeutic applications of 2-Chloro-N-(5-methylfuran-2-yl)methyl-7H-purin-6-amine extend beyond antiviral and anticancer treatments. Ongoing research is exploring its efficacy in other disease areas, such as neurodegenerative disorders and inflammatory conditions. Preliminary findings suggest that this compound may have neuroprotective effects and could potentially modulate inflammatory responses, opening new avenues for drug development.

In conclusion, 2-Chloro-N-(5-methylfuran-2-yl)methyl-7H-purin-6-amine (CAS No. 1133758-66-3) is a promising compound with a wide range of biological activities. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development in various therapeutic areas. As ongoing studies continue to uncover its full potential, this compound holds significant promise for addressing unmet medical needs and improving patient outcomes.

1133758-66-3 (2-Chloro-N-(5-methylfuran-2-yl)methyl-7H-purin-6-amine) 関連製品

- 23742-84-9(3-Tert-butyl-1-4-(trifluoromethyl)phenylurea)

- 139512-70-2(4-Chloro-5-fluorobenzene-1,2-diamine)

- 2680726-12-7(Benzyl 2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-7-carboxylate)

- 70888-76-5((-)-Coumachlor)

- 946271-26-7(N-2-(dimethylamino)-2-(thiophen-3-yl)ethyl-2-oxo-2H-chromene-3-carboxamide)

- 312266-56-1(2-Amino-4-(3,4-dimethoxy-phenyl)-7-hydroxy-4H-chromene-3-carbonitrile)

- 2227681-49-2(methyl 4-(1R)-2-amino-1-hydroxyethylbenzoate)

- 1185321-97-4(3-methyl-8-(4-phenylpiperazin-1-yl)-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

- 2171560-60-2(2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-3-(1,3-thiazol-5-yl)propanoic acid)

- 1804871-76-8(2-Amino-3-fluoro-4-(trifluoromethoxy)benzamide)